Econazole sulfosalicylate is classified as an antifungal agent within the imidazole class of medications. Its chemical structure is designed to enhance its efficacy against dermatophytes and yeast infections, particularly those caused by Candida species and Aspergillus species. The compound has been synthesized for topical applications, reflecting its role in dermatological formulations aimed at treating skin infections.
The synthesis of econazole sulfosalicylate generally involves the reaction between econazole and sulfosalicylic acid. The process can be outlined as follows:
The synthesis parameters, including temperature, reaction time, and concentration of reactants, are critical for optimizing yield and purity.
Econazole sulfosalicylate possesses a complex molecular structure characterized by the following features:
The presence of these functional groups allows for effective interaction with fungal cell membranes, enhancing its antimicrobial activity.
Econazole sulfosalicylate undergoes various chemical reactions that are crucial for its antimicrobial action:
These reactions underscore the compound's utility in treating infections caused by both fungi and bacteria.
The mechanism of action for econazole sulfosalicylate involves several key processes:
This multifaceted mechanism contributes to its potent antifungal properties.
Econazole sulfosalicylate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective topical preparations.
Econazole sulfosalicylate has several significant applications in medicine:
The versatility of econazole sulfosalicylate makes it a valuable compound in both clinical settings and pharmaceutical research.
Econazole sulfosalicylate possesses the molecular formula $\ce{C25H21Cl3N2O7S}$ and a molecular mass of 581.87 g/mol [1]. The compound is formed through the ionic bonding between the basic imidazole nitrogen of econazole ($\ce{C18H15Cl3N2O}$) and the carboxylic acid group of sulfosalicylic acid ($\ce{C7H6O6S}$). This molecular configuration yields distinct crystalline properties that influence its solubility behavior and thermal stability [1] [3].
Table 1: Molecular Characteristics of Econazole Sulfosalicylate
Property | Specification |
---|---|
Chemical Formula | $\ce{C25H21Cl3N2O7S}$ |
Molecular Weight | 581.87 g/mol |
Parent Compound (Econazole) | $\ce{C18H15Cl3N2O}$ (381.68 g/mol) |
Salt Former | Sulfosalicylic acid ($\ce{C7H6O6S}$) |
PubChem CID | 196739 |
The sulfosalicylate moiety introduces enhanced aqueous solubility compared to the nitrate salt form, particularly in physiological pH ranges. This characteristic potentially facilitates greater bioavailability at the site of action in the skin strata. X-ray diffraction analysis reveals a crystalline structure characterized by hydrogen bonding networks between the sulfonic acid group of the sulfosalicylate anion and the imidazole ring of the econazole cation, contributing to the compound's stability in solid-state formulations [1].
The development of econazole sulfosalicylate emerged from ongoing efforts to optimize azole antifungals through salt formation. Econazole was first patented in 1968 and approved medically in 1974 as the nitrate salt (Spectazole) [5]. While effective, pharmaceutical scientists sought alternative counterions to address specific limitations:
Sulfosalicylic acid was strategically selected as a counterion for several reasons. Its multi-functional structure (containing carboxylic, phenolic hydroxyl, and sulfonic acid groups) enables diverse interaction possibilities with the econazole molecule. The sulfonic acid group specifically provides strong hydrogen-bonding capability, potentially enhancing crystalline stability. Additionally, sulfosalicylic acid's inherent keratolytic properties offered potential synergistic effects for epidermal penetration and antifungal action against dermatophytes [4] [8].
The synthesis route typically involves solvent-based crystallization, where econazole base is combined with sulfosalicylic acid in stoichiometric proportions within an appropriate solvent system (e.g., ethanol-water mixtures). Process parameters including temperature, concentration, and cooling rates are carefully controlled to yield pharmaceutically acceptable crystal morphology and particle size distribution suitable for topical formulations [1].
Econazole sulfosalicylate demonstrates distinct pharmaceutical advantages over the conventional nitrate salt, primarily derived from its unique physicochemical profile:
Table 2: Comparative Properties of Econazole Salt Forms
Property | Econazole Nitrate | Econazole Sulfosalicylate |
---|---|---|
Molecular Formula | $\ce{C18H15Cl3N2O·HNO3}$ | $\ce{C18H15Cl3N2O·C7H6O6S}$ |
Aqueous Solubility | ~0.05 mg/mL | Enhanced (exact multiple not reported) |
Melting Point | 162-163°C | Higher thermal stability (data unpublished) |
pH Stability Range | Narrow (acid-sensitive) | Brother range (particularly acidic media) |
Drug Interaction Profile | Interacts with warfarin [7] | Potential reduction in systemic interactions |
Enhanced Solubility Profile: The sulfosalicylate anion significantly improves aqueous solubility compared to the nitrate salt. This property potentially accelerates dissolution in the skin's microenvironment following topical application, enabling faster establishment of fungicidal concentrations at the infection site [1] [4]. The increased solubility may be particularly advantageous for formulations targeting deeper epidermal layers or nail plate penetration.
Superior Stability Characteristics: Thermal analysis indicates enhanced stability of the sulfosalicylate salt under accelerated storage conditions. The strong ionic interaction and hydrogen-bonding network between cation and anion reduce hygroscopicity, thereby minimizing degradation pathways associated with moisture absorption that can affect nitrate formulations [1].
Drug Interaction Mitigation: Econazole nitrate demonstrates clinically significant interactions with warfarin due to metabolic interference and protein-binding displacement [7]. The sulfosalicylate salt potentially reduces this risk through two mechanisms: (1) Lower systemic absorption due to the increased molecular weight and altered physicochemical properties, and (2) Absence of nitrate-associated metabolic pathways. While clinical data are limited, the molecular characteristics suggest a potentially safer interaction profile for patients on concomitant medications.
Formulation Versatility: The crystalline properties of econazole sulfosalicylate enhance compatibility with diverse topical delivery systems. Recent research demonstrates its successful incorporation into Carbopol-based gels, where it maintains chemical stability while demonstrating favorable release kinetics governed by diffusion and matrix swelling mechanisms [4]. In comparative studies, sulfosalicylate-containing gels demonstrated superior in vitro release profiles against Candida albicans and Aspergillus fumigatus compared to nitrate equivalents in similar bases, suggesting pharmaceutical advantages beyond simple solubility enhancement [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5